molecular formula C11H8ClN3O B8135292 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile

3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile

Cat. No.: B8135292
M. Wt: 233.65 g/mol
InChI Key: XCEFTAMALPLWHR-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile is a complex organic compound characterized by its unique molecular structure This compound belongs to the naphthyridine family, which consists of fused pyridine and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines, under specific reaction conditions. The presence of chloro, methoxy, and methyl groups requires careful selection of reagents and reaction conditions to ensure the correct placement of these substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for introducing the cyano group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted naphthyridines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with biomolecules.

Medicine: The compound has been investigated for its medicinal properties, including potential anticancer and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile is structurally similar to other naphthyridines, such as 3-Chloro-6-methoxy-1,5-naphthyridine-4-carbonitrile and 3-Chloro-7-methyl-1,5-naphthyridine-4-carbonitrile.

Uniqueness: What sets this compound apart is the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. These substituents provide additional sites for chemical modifications and interactions, enhancing its versatility compared to similar compounds.

Properties

IUPAC Name

3-chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-6-3-9-10(15-11(6)16-2)7(4-13)8(12)5-14-9/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEFTAMALPLWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=C2N=C1OC)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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